8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione
Overview
Description
8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a complex organic compound with a unique structure that includes a benzofuran core and a diphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzofuran derivatives with diphenylmethylidene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions: 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Scientific Research Applications
8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share a similar diphenylmethylidene group and have been studied for their anti-HIV properties.
Other Benzofuran Derivatives: Compounds with a benzofuran core exhibit similar chemical properties and are used in various applications.
Uniqueness: 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of a benzofuran core and a diphenylmethylidene group sets it apart from other similar compounds.
Properties
IUPAC Name |
10-benzhydrylidene-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21-19-15-11-12-16(20(19)22(24)25-21)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-16,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTXOYOWCPVIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)OC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950472 | |
Record name | 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27785-33-7 | |
Record name | NSC167932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Diphenylmethylidene)-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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